molecular formula C18H16N6O B5486941 N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-methylbenzamide

N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-methylbenzamide

Cat. No. B5486941
M. Wt: 332.4 g/mol
InChI Key: VGKYQSJJUFDERC-UHFFFAOYSA-N
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Description

“N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-methylbenzamide” is a chemical compound with the molecular formula C16H20N6O . It is a derivative of pyrazole and pyrimidine, both of which are heterocyclic aromatic organic compounds .


Synthesis Analysis

The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction can be carried out in several ways, including stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion . Ultrasonically assisted methods have also been reported to afford the products in less reaction time with high yields and purities compared to the conventional method .


Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from its structural features. The cyano and amide groups are likely to be reactive sites, enabling reactions with common bidentate reagents to form a variety of heterocyclic compounds .

properties

IUPAC Name

N-[4-cyano-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-11-4-6-14(7-5-11)17(25)23-16-15(9-19)10-20-24(16)18-21-12(2)8-13(3)22-18/h4-8,10H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKYQSJJUFDERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=NN2C3=NC(=CC(=N3)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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